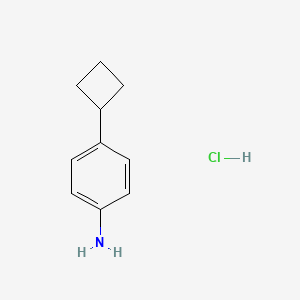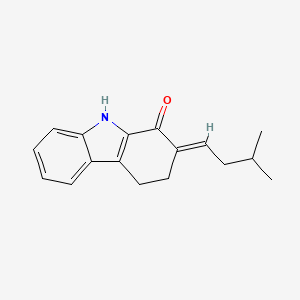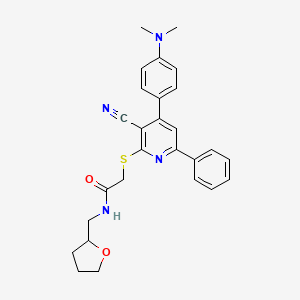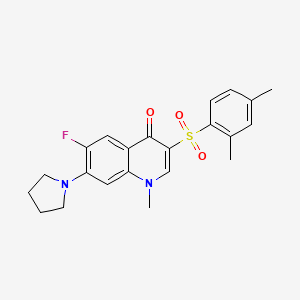
Pyrylium, 2,6-diphenyl-, perchlorate
Descripción general
Descripción
Pyrylium, 2,6-diphenyl-, perchlorate is a type of pyrylium salt, which is a six-membered cationic heterocycle with one positively charged oxygen atom. These compounds are known for their excellent absorption, fluorescence, and electron transfer properties . Pyrylium salts have been extensively applied in preparing light emitters, photocatalysts, and sensitizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrylium, 2,6-diphenyl-, perchlorate typically involves the reaction of 2,6-diphenylpyrylium perchlorate with various reagents. For example, 4-ethyl-3-formyl-2,6-diphenylpyrylium perchlorate can be obtained from 2,6-diphenylpyrylium perchlorate in three steps . The reaction with triethyl orthoformate involves a domino process with ethanol addition-elimination .
Industrial Production Methods
Industrial production methods for pyrylium salts often involve optimizing the cyclization reaction to avoid oligomers or polymer byproducts, leading to high yields . The specific conditions and reagents used can vary depending on the desired product and application.
Análisis De Reacciones Químicas
Types of Reactions
Pyrylium, 2,6-diphenyl-, perchlorate undergoes various types of reactions, including:
Oxidation and Reduction: Reduction of pyrylium salts leads to hydrocarbons, hydrogenated pyridines, tetrahydropyrans, and thiopyrans.
Substitution: These cations react with nucleophiles at positions 2, 4, and 6, inducing ring-opening and recyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ethylmagnesium bromide, triethyl orthoformate, and ammonium acetate . The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include pyridines, phosphinines, new pyridinium salts, thiopyrylium salts, and various hydrocarbons .
Aplicaciones Científicas De Investigación
Pyrylium, 2,6-diphenyl-, perchlorate has a wide range of scientific research applications:
Chemistry: Used as versatile precursors for the preparation of small molecules and poly(pyridinium salt)s.
Biology: Employed as fluorescent biomarkers and nonlinear optical chromophores.
Medicine: Investigated for potential use in drug delivery systems and as diagnostic tools.
Industry: Applied in the production of light emitters, photocatalysts, and sensitizers.
Mecanismo De Acción
The mechanism by which pyrylium, 2,6-diphenyl-, perchlorate exerts its effects involves its high reactivity towards various nucleophiles. This reactivity allows it to participate in a wide array of organic syntheses, leading to the formation of diverse heterocyclic compounds . The molecular targets and pathways involved include the interaction with nucleophiles at specific positions on the pyrylium ring, inducing ring-opening and recyclization reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrylium, 2,6-diphenyl-, perchlorate include:
Furan derivatives: Formed through the conversion of pyrylium salts.
Pyridinium salts: Produced from the reaction of pyrylium salts with nucleophiles.
Thiopyrylium salts: Another product of pyrylium salt reactions.
Uniqueness
What sets this compound apart is its ability to act as a versatile precursor for a wide range of organic syntheses, its excellent absorption and fluorescence properties, and its application in constructing complex macrocycles and metallo-supramolecules .
Propiedades
IUPAC Name |
2,6-diphenylpyrylium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13O.ClHO4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBBQJVLHOEKH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)

![4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2432393.png)

![1-(4-Bromophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2432397.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2432399.png)
![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)
![[2-(3,4-Dichlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2432403.png)
![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)
